![molecular formula C9H13NO3 B14267358 (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one CAS No. 184850-95-1](/img/structure/B14267358.png)
(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-7,7-Dimethyl-1-nitrobicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a nitro group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of a suitable bicyclic precursor. One common method is the nitration of 7,7-dimethylbicyclo[2.2.1]heptan-2-one using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions: (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: Formation of 7,7-dimethyl-1-aminobicyclo[2.2.1]heptan-2-one.
Oxidation: Formation of 7,7-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one depends on its specific application. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The exact molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
(1S)-Bicyclo[2.2.1]heptan-2-one: A structurally similar compound without the nitro group.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-: Another related compound with additional methyl groups.
Uniqueness: (1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one is unique due to the presence of both a nitro group and a ketone functional group, which confer distinct reactivity and potential applications compared to its analogs. The nitro group, in particular, allows for a range of chemical transformations that are not possible with the non-nitrated analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
CAS 编号 |
184850-95-1 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC 名称 |
(1S)-7,7-dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13NO3/c1-8(2)6-3-4-9(8,10(12)13)7(11)5-6/h6H,3-5H2,1-2H3/t6?,9-/m1/s1 |
InChI 键 |
DDKNCMNRSUKTJO-IOJJLOCKSA-N |
手性 SMILES |
CC1(C2CC[C@]1(C(=O)C2)[N+](=O)[O-])C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)

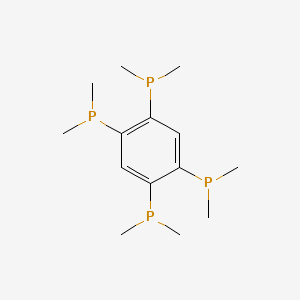
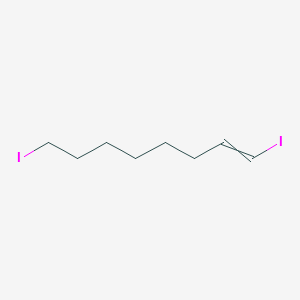
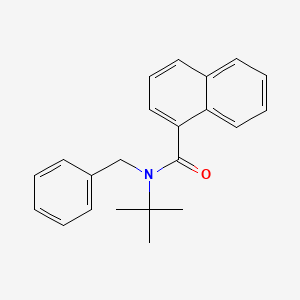
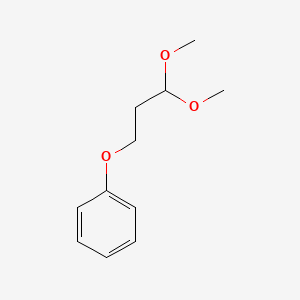
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
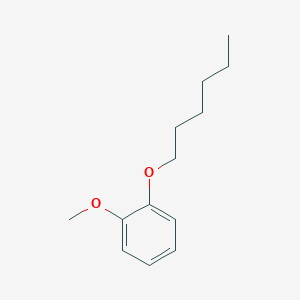
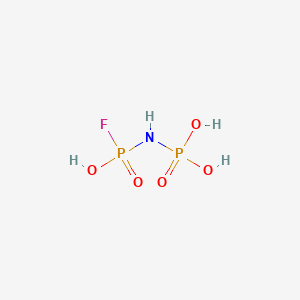
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
